1-(4,6-Dimethylpyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-(4,6-Dimethylpyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound that features a pyrimidine ring substituted with dimethyl groups and a pyrrolidine ring with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from a suitable precursor such as 2,4,6-trimethylpyrimidine, the pyrimidine ring can be formed through cyclization reactions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the pyrimidine ring.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-Dimethylpyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4,6-Dimethylpyrimidin-2-yl)-4-methylpyrrolidine-3-carboxylic acid
- 1-(4,6-Dimethylpyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid
- 1-(4,6-Dimethylpyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide
Uniqueness
1-(4,6-Dimethylpyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the carboxylic acid group, which can impart distinct chemical and biological properties. The trifluoromethyl group is known for enhancing metabolic stability and lipophilicity, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.
Properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O2/c1-6-3-7(2)17-11(16-6)18-4-8(10(19)20)9(5-18)12(13,14)15/h3,8-9H,4-5H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHPOAHCEUISSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CC(C(C2)C(F)(F)F)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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